Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride.
Formation of the Benzoate Ester: The final step involves esterification to form the methyl benzoate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used in research to study its effects on biological systems, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The chlorophenyl group and the methanesulfonyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- METHYL 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
Uniqueness
METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the chlorophenyl and methanesulfonyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 3-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)15-7-4-9-18(12-15)23-20(25)16-8-5-11-24(13-16)30(27,28)14-17-6-2-3-10-19(17)22/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,23,25) |
InChI Key |
JCARMXVSNOUDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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